Comparative Binding Affinity (Ki) for R232H STING Variant vs. STING Modulator-3
STING modulator-4 exhibits a binding affinity (Ki) of 0.0933 μM for the R232H variant of STING [1]. This is a weaker interaction compared to the structurally related compound STING modulator-3, which demonstrates a more potent Ki of 0.0431 μM (43.1 nM) for the same R232 variant under comparable assay conditions . This quantitative difference in binding affinity is critical for dose-response studies.
| Evidence Dimension | Binding Affinity (Ki) for R232H STING |
|---|---|
| Target Compound Data | 0.0933 μM (93.3 nM) |
| Comparator Or Baseline | STING modulator-3 (0.0431 μM / 43.1 nM) |
| Quantified Difference | STING modulator-3 binds with ~2.2-fold higher affinity |
| Conditions | Scintillation proximity assay (SPA) |
Why This Matters
For researchers requiring a less potent STING binder to minimize target saturation effects, STING modulator-4 provides a quantitatively distinct alternative to the higher-affinity modulator-3.
- [1] PeptideDB. STING modulator-4 Bioactivity Data. View Source
